N'-butyl-N-phenylcarbamimidothioic acid
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Overview
Description
N’-butyl-N-phenylcarbamimidothioic acid is an organic compound that contains a butyl group, a phenyl group, and a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-N-phenylcarbamimidothioic acid typically involves the reaction of butylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product through the nucleophilic addition of the amine to the isothiocyanate group.
Industrial Production Methods
Industrial production of N’-butyl-N-phenylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N’-butyl-N-phenylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-butyl-N-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-phenylcarbamimidothioic acid: Similar in structure but with different substituents.
N-phenylthiourea: Contains a phenyl group and a thiourea moiety.
N-butylthiourea: Contains a butyl group and a thiourea moiety.
Uniqueness
N’-butyl-N-phenylcarbamimidothioic acid is unique due to the presence of both butyl and phenyl groups, which confer specific chemical and physical properties. This combination allows for versatile applications and reactivity compared to similar compounds with only one type of substituent.
Properties
IUPAC Name |
N'-butyl-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMUGKRDLWVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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